molecular formula C13H13NO2 B187382 N-(2,6-dimethylphenyl)furan-2-carboxamide CAS No. 68873-22-3

N-(2,6-dimethylphenyl)furan-2-carboxamide

Cat. No.: B187382
CAS No.: 68873-22-3
M. Wt: 215.25 g/mol
InChI Key: JHKXLXFJRVUZRH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)furan-2-carboxamide: is an organic compound with the molecular formula C13H13NO2 It is a derivative of furan, characterized by the presence of a furan ring substituted with a carboxamide group and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents like toluene or dichloromethane can facilitate the reaction and improve the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,6-dimethylphenyl)furan-2-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties .

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: this compound and its derivatives are explored for their potential use as local anesthetics. The compound’s structure is similar to that of known anesthetics, and modifications can enhance its efficacy and reduce side effects .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can improve the thermal and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. This leads to the disruption of cell wall integrity and ultimately bacterial cell death .

In its potential use as a local anesthetic, the compound likely acts by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)pyridine-2-carboxamide
  • N-(2,6-dimethylphenyl)thiophene-2-carboxamide
  • N-(2,6-dimethylphenyl)benzamide

Comparison: N-(2,6-dimethylphenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with pyridine, thiophene, or benzene rings. These differences can influence the compound’s reactivity, stability, and biological activity .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXLXFJRVUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324369
Record name N-(2,6-dimethylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68873-22-3
Record name NSC406527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-dimethylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-DIMETHYL-2-FURANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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